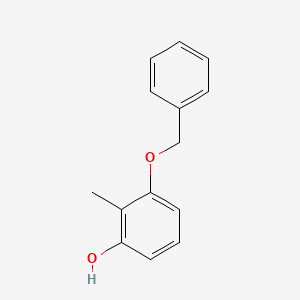

3-(Benzyloxy)-2-methylphenol

CAS No.: 79572-20-6

Cat. No.: VC8295718

Molecular Formula: C14H14O2

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79572-20-6 |

|---|---|

| Molecular Formula | C14H14O2 |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 2-methyl-3-phenylmethoxyphenol |

| Standard InChI | InChI=1S/C14H14O2/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 |

| Standard InChI Key | DBWJWQOMHAFTLT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1OCC2=CC=CC=C2)O |

| Canonical SMILES | CC1=C(C=CC=C1OCC2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-(benzyloxy)-2-methylphenol, with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . The benzyloxy group (–OCH₂C₆H₅) at the 3-position and the methyl group (–CH₃) at the 2-position create steric and electronic effects that influence reactivity.

Structural Characterization

Key spectroscopic data include:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.28 (m, 5H, aromatic H), 6.85–6.70 (m, 3H, phenolic H), 5.05 (s, 2H, OCH₂Ph), 2.25 (s, 3H, CH₃) .

-

IR (KBr): 3350 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C–O–C ether) .

Synthesis and Manufacturing Processes

Alkylation of Phenolic Precursors

A common route involves the O-benzylation of 2-methylresorcinol (2-methyl-1,3-dihydroxybenzene) using benzyl chloride under basic conditions :

This method achieves yields of 70–85% when conducted in dimethylformamide (DMF) with potassium carbonate as a base. The reaction selectively protects the 3-hydroxyl group due to steric hindrance at the 1-position .

Alternative Pathways via Grignard Reagents

A patent by Roche Vitamins Ltd. describes a Grignard-based approach for analogous compounds :

-

3-Chloro-2-methylphenol is benzylated to form 2-benzyloxy-6-chlorotoluene.

-

Magnesium insertion yields (3-benzyloxy-2-methylphenyl)magnesium chloride.

-

Carbonation with CO₂ produces 3-benzyloxy-2-methylbenzoic acid, which is reduced to the target phenol .

Physicochemical Properties

Physical State and Solubility

-

Solubility:

Solvent Solubility (mg/mL) Ethanol 45 Dichloromethane 120 Water <0.1

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing benzyl alcohol and quinone methides .

-

pH Sensitivity: Stable under neutral conditions but undergoes hydrolysis in acidic (pH < 3) or alkaline (pH > 10) media .

Applications in Organic Synthesis

Intermediate for Deuterated Compounds

The MDPI-published synthesis of 4-benzyloxy-2-(d₃)-methylphenol highlights its role in preparing isotopically labeled tocopherols (vitamin E analogs) . Deuterium incorporation at the methyl group is achieved via NaBD₄ reduction, enabling metabolic tracing in pharmacological studies .

Pharmaceutical Building Block

3-(Benzyloxy)-2-methylphenol is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, acetylation yields 3-acetoxy-2-methylbenzoic acid, a key intermediate in prodrug formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume